molecular formula C20H25ClN2OS B1675350 Lucanthone hydrochloride CAS No. 548-57-2

Lucanthone hydrochloride

Cat. No. B1675350
CAS RN: 548-57-2
M. Wt: 376.9 g/mol
InChI Key: LAOOXBLMIJHMFO-UHFFFAOYSA-N
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Description

Lucanthone hydrochloride is a drug used to treat parasitic diseases such as bilharziasis and schistosomiasis . It is a prodrug and is converted to the active metabolite hycanthone .


Molecular Structure Analysis

Lucanthone hydrochloride belongs to the class of organic compounds known as thiochromenes . Its chemical formula is C20H24N2OS .


Chemical Reactions Analysis

Lucanthone hydrochloride inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells .

Scientific Research Applications

Inhibition of Apurinic Endonuclease-1

Lucanthone hydrochloride has been identified as an inhibitor of Apurinic Endonuclease-1 (APE1), a key enzyme in the DNA repair process. This inhibition is achieved through direct protein binding, suggesting a potential application in cancer therapy by targeting DNA repair mechanisms in tumor cells. Lucanthone's ability to inhibit APE1 could be leveraged to develop more effective cancer treatments, especially in cases where increased APE1 activity is observed in tumors (Naidu et al., 2011).

Autophagy Inhibition and Apoptosis Induction

Lucanthone hydrochloride has shown efficacy in inhibiting autophagy, a survival pathway in cancer cells. This action can sensitize cancer cells to chemotherapy-induced apoptosis. Studies have demonstrated that lucanthone causes lysosomal membrane permeabilization and stimulates cathepsin D-mediated apoptosis in breast cancer models, indicating its potential as a novel autophagic inhibitor and a candidate for cancer therapy (Carew et al., 2010).

Enhancement of Tumor Necrosis Factor-Related Apoptosis

Research has indicated that lucanthone can enhance the apoptotic effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in various cancer cells. This is achieved through the upregulation of DR5 and the downregulation of DUB3, leading to enhanced TRAIL-induced apoptosis. This suggests lucanthone's potential role in combination therapy to effectively target and induce apoptosis in cancer cells (Yoon et al., 2021).

Enhancement of Immunoglobulin Content

In the context of Burkitt's lymphoma, lucanthone has been shown to induce significant increases in immune globulin G (IgG) content in cells. This effect, which persists across multiple generations of cells, suggests a potential application of lucanthone in immunotherapy and in diseases where modulation of immunoglobulin levels could be beneficial (Bases & Lekhraj, 2018).

Synergism with Other Anticancer Agents

Lucanthone has demonstrated synergistic effects when combined with other anticancer agents, such as mitoxantrone, in the treatment of leukemia. This suggests that lucanthone could be used to enhance the efficacy of existing anticancer drugs, potentially leading to more effective treatment regimens (Osswald & Youssef, 2004).

properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOOXBLMIJHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878506
Record name Lucanthone Hydrochloride
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Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water. ... Slightly soluble in alcohol.
Record name LUCANTHONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

The ability of lucanthone to inhibit the normal repair of abasic sites might reflect inhibition of apurinic/apyrimidinic endonuclease (HAP1) by the drug, thereby preventing an early step in the base excision repair pathway. Unrepaired abasic sites prevalent after ionizing radiation are cytotoxic lesions that promote DNA strand breaks. These results suggest a rationale for the joint lethal effects of lucanthone and ionizing radiation in cells and the accelerated tumor regression observed in cancer patients who received the combined therapy., Addition of lucanthone (1-5 ug/ml) to cultures of Tetrahymena results in a preferential inhibition of the synthesis of ribosomal RNA. Transcriptional studies with isolated nucleoli from Tetrahymena demonstrate that the endogenous RNA polymerases of the r-chromatin (chromatin form of rDNA) do not recognize the normal termination and move into the spacer region distal to the terminator in the presence of lucanthone. ...Lucanthone seems specific in its action on termination as it does not inhibit the elongation process on the chromatin. Among various DNA- binding drugs tested only lucanthone and proflavine are found to cause repression of the termination. The data obtained suggest that the reduced synthesis of rRNA in lucanthone-treated eukaryotic cells is due to lack of reinitiating RNA polymerases possibly caused by improper termination., Exposure of HeLa cells to lucanthone (3 ug/ml) caused dissociation of a fast-sedimenting duplex DNA complex, as judged by lysis and sedimentation in alkaline sucrose gradients. The effect of lucanthone on the DNA complex resembled that of actinomycin D and ionizing radiation. Protein synthesis inhibitors such as cycloheximide or inhibitors of DNA synthesis such as hydroxyurea did not lead to dissociation of the complex. ...Lucanthone promoted X-ray-induced denaturation of DNA in intact cells, as judged by their nuclear immunoreactivity to antinucleoside antibodies. Lucanthone did not inhibit repair of X-ray-induced DNA single-strand breaks., Studies were conducted on the stimulatory effect that various nucleic-acid-binding compounds have on the hydrolysis of RNA and polyribonucleotides by pancreatic ribonuclease A and by other ribonucleases. ...Lucanthone... stimulated the hydrolysis of tRNA by pancreatic ribonuclease A. .../In addition,/ lucanthone, stimulated the hydrolysis of tRNA by ribonuclease N1., For more Mechanism of Action (Complete) data for LUCANTHONE HYDROCHLORIDE (7 total), please visit the HSDB record page.
Record name LUCANTHONE HYDROCHLORIDE
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Product Name

Lucanthone hydrochloride

Color/Form

Yellow crystals from alcohol

CAS RN

548-57-2
Record name 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1)
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Record name Lucanthone hydrochloride [USAN:USP]
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Record name Lucanthone Hydrochloride
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Record name Lucanthone hydrochloride
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Record name LUCANTHONE HYDROCHLORIDE
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Melting Point

195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/
Record name LUCANTHONE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
DM Blair - Bulletin of the World Health Organization, 1958 - ncbi.nlm.nih.gov
This review of the published work on the treatment of bilharziasis with lucanthone hydrochloride draws attention to the inconclusive nature of many of the trials carried out so far: either …
Number of citations: 60 www.ncbi.nlm.nih.gov
DA Berberian, H Freele, D Rosi, EW Dennis… - The Journal of …, 1967 - JSTOR
The schistosomicidal activities of hycanthone, the hydroxymethyl analog and the most active metabolite of lucanthone, and several human liver microsomal conversion metabolites of …
Number of citations: 64 www.jstor.org
AJ Milligan, HR Katz, DB Leeper - Journal of the National …, 1978 - academic.oup.com
… was unaffected by lucanthone hydrochloride. The lucanthone hydrochloride effect was reversible … Serum concentration of lucanthone hydrochloride in the Chinese hamster, determined …
Number of citations: 13 academic.oup.com
REM Lees - Transactions of the Royal Society of Tropical …, 1966 - academic.oup.com
… Most reports on lucanthone hydrochloride in the treatment of schistosomiasis have come … This trial of lucanthone hydrochloride was conducted for two reasons :--to assess the …
Number of citations: 8 academic.oup.com
M Magzoub, SEI Adam - Journal of comparative pathology, 1973 - Elsevier
… We conclude that lucanthone hydrochloride is a successful schistosomicide when given in 10 daily doses of 100 mg./kg., but a smaller number of doses did not eliminate all the …
Number of citations: 4 www.sciencedirect.com
A EINHORN, A FRITSCH, KG DWORK… - American Journal of …, 1962 - jamanetwork.com
… infections and were treated as inpatients with lucanthone hydrochloride (supplied as [Nilodin] … On the basis of these studies lucanthone hydrochloride, 15 mg. per kilogram per day for 7 …
Number of citations: 9 jamanetwork.com
B Prescott - Journal of Medicinal Chemistry, 1968 - ACS Publications
… More recently, Blanz and French3 also showed that lucanthone hydrochloride possessed … , lucanthone hydrochloride. The highest dose of lucanthone hydrochloride tolerated by DBA …
Number of citations: 4 pubs.acs.org
REM Lees - Transactions of the Royal Society of Tropical Medicine …, 1967 - Elsevier
… Although lucanthone hydrochloride was introduced as long ago as 1947, it still remains a … The present communication reports the trial of lucanthone hydrochloride tablets coated with …
Number of citations: 10 www.sciencedirect.com
PE Thompson, JE Meisenhelder… - American Journal of …, 1962 - cabdirect.org
This paper is the record of several years of laboratory work on the effects of pararosaniline derivatives on experimental infections of Schistosoma mansoni (Puerto Rican strain) in mice …
Number of citations: 59 www.cabdirect.org
P Jordan, K Randall - Transactions of the Royal Society of Tropical …, 1962 - Elsevier
… Lucanthone hydrochloride and TWSb, with and without … children who had been given lucanthone hydrochloride in a dose of … Side-effects with lucanthone hydrochloride were …
Number of citations: 7 www.sciencedirect.com

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